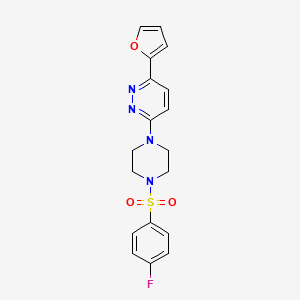

![molecular formula C27H23ClN6O3S B2715002 1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone CAS No. 893786-87-3](/img/structure/B2715002.png)

1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

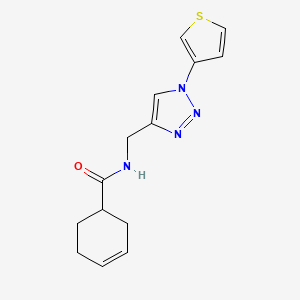

The compound “1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone” is a complex organic molecule with a molecular formula of C23H16ClN5O3S and an average mass of 477.923 Da .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine with aromatic aldehydes in the presence of a catalytic amount of 1, 3-dimethylbenzimidazolium iodide . The reaction is carried out in tetrahydrofuran (THF) with sodium hydride . Although the yield was unsatisfactory, the reaction of the product with sodium hydroxide in dimethyl sulfoxide (DMSO) resulted in aryl migration, followed by ready oxidative decarboxylation .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazoloquinazolinyl core attached to a phenyl ring through a piperazine linker. The triazoloquinazolinyl moiety is further substituted with a phenylsulfonyl group .Applications De Recherche Scientifique

Quality Control in Antimalarial Research

The development of quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, particularly those promising as antimalarial agents, underscores the importance of stringent quality controls in the research and development phase. This ensures the integrity and efficacy of potential therapeutic agents before in-depth studies (S. Danylchenko et al., 2018).

Novel Synthetic Methods

The exploration of new synthetic pathways for substituted phenylpiperazines highlights the chemical versatility and potential for creating diverse molecular architectures. Electrochemical methods, for instance, offer a green and efficient approach to synthesizing new phenylpiperazine derivatives in aqueous solutions, demonstrating the evolving landscape of chemical synthesis techniques (D. Nematollahi & A. Amani, 2011).

Antimicrobial and Antifungal Activity

The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which have been tested for their antibacterial and antifungal activities, showcases the potential of these compounds in combating microbial infections. This highlights the continuous need for novel antimicrobial agents in the face of rising antibiotic resistance (S. Y. Hassan, 2013).

Antiproliferative Activity Against Cancer

Research into novel 4-substituted phenylsulfonyl piperazines with a tetrazole moiety has unveiled significant antiproliferative activity against various cancer cell lines, including cervical, breast, and pancreatic carcinomas. These findings indicate the therapeutic potential of such compounds in cancer treatment (Dileep Kommula et al., 2018).

Aurora-A Kinase Inhibition

The synthesis of fused pyrimidine derivatives and their evaluation as Aurora-A kinase inhibitors provide insights into the development of targeted cancer therapies. The identification of compounds with equipotent activity to Doxorubicin, a reference drug, underscores the potential for novel cancer treatments (M. Shaaban et al., 2011).

Orientations Futures

Mécanisme D'action

Target of action

The compound “1-(4-{4-[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethanone” contains a triazole moiety . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .

Biochemical pathways

Derivatives of indole, which is structurally similar to some parts of this compound, are known to have diverse biological activities .

Result of action

Triazole compounds have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Propriétés

IUPAC Name |

1-[4-[4-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN6O3S/c1-18(35)19-7-10-21(11-8-19)32-13-15-33(16-14-32)25-23-17-20(28)9-12-24(23)34-26(29-25)27(30-31-34)38(36,37)22-5-3-2-4-6-22/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNVDJVCEHZPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

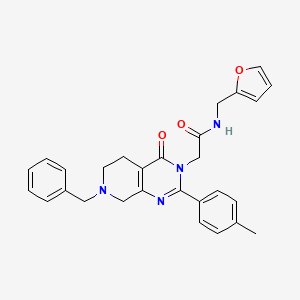

![N-(3-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714925.png)

![3-(4-ethoxybenzyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714929.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2714930.png)

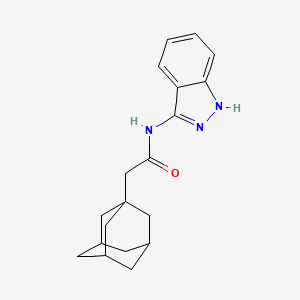

![N-(Piperidin-3-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2714936.png)

![3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide](/img/structure/B2714937.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714939.png)

![3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2714940.png)

![2-(3-fluoro-4-methylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714941.png)